molecular formula C17H11N B14746022 Benzo[4,5]cyclohept[1,2-b]indole CAS No. 242-14-8

Benzo[4,5]cyclohept[1,2-b]indole

Cat. No.: B14746022
CAS No.: 242-14-8
M. Wt: 229.27 g/mol
InChI Key: QVJJKOADQUFGRN-UHFFFAOYSA-N
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Description

Benzo[4,5]cyclohept[1,2-b]indole (CAS 242-14-8) is a polycyclic aromatic compound with the molecular formula C₁₇H₁₁N and a molecular weight of 229.276 g/mol. This structure serves as a versatile synthetic intermediate in organic and medicinal chemistry. Its confirmed research application is as a core scaffold accessed via the intramolecular Heck reaction, a powerful method for constructing complex seven-membered ring systems relevant to drug discovery . The this compound motif is a valuable structural class in research. It shares a core isomeric framework with pentacene analogues investigated for applications in materials science, such as organic semiconductors in thin-film transistors . Furthermore, closely related cyclohepta[b]indole derivatives are frequently explored in pharmaceutical research for their diverse biological activities . This product is intended for use in method development, synthesis projects, and biological screening as a foundational building block. It is supplied as a high-purity solid for research purposes. This product is for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

242-14-8

Molecular Formula

C17H11N

Molecular Weight

229.27 g/mol

IUPAC Name

12-azatetracyclo[9.7.0.03,8.013,18]octadeca-1,3,5,7,9,11,13,15,17-nonaene

InChI

InChI=1S/C17H11N/c1-2-6-13-11-15-14-7-3-4-8-16(14)18-17(15)10-9-12(13)5-1/h1-11H

InChI Key

QVJJKOADQUFGRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=NC4=CC=CC=C43)C=CC2=C1

Origin of Product

United States

Advanced Synthetic Methodologies for Benzo 1 2 Cyclohept 1,2 B Indole Derivatives

Classical and Foundational Approaches to Indole-Fused Systems

Traditional methods for constructing indole-based polycyclic frameworks have laid the groundwork for the synthesis of complex structures like benzo smolecule.comnih.govcyclohept[1,2-b]indoles. These approaches often rely on acid catalysis and multi-step sequences to build the fused seven-membered ring onto a pre-existing indole (B1671886) core.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most fundamental and widely used methods for preparing indoles. byjus.comwikipedia.orgbhu.ac.in The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. byjus.comwikipedia.org

In the context of cyclohepta[b]indoles, the Fischer synthesis can be employed by reacting a phenylhydrazine with a cycloheptanone (B156872) derivative. For instance, the reaction of phenylhydrazine with suberone (cycloheptanone) yields 2,3-cycloheptenoindole. wikipedia.org This strategy is a common approach for constructing the cyclohepta[b]indole scaffold. wnmc.edu.cn The general mechanism proceeds through the formation of a phenylhydrazone, which tautomerizes to an enamine. wikipedia.org Subsequent protonation triggers a organicreactions.orgorganicreactions.org-sigmatropic rearrangement, breaking the N-N bond and leading to a diimine intermediate. This intermediate then undergoes intramolecular cyclization and elimination of ammonia (B1221849) to afford the final aromatic indole ring system. wikipedia.org

While powerful, the Fischer synthesis has limitations. The use of unsymmetrical ketones can lead to mixtures of regioisomeric products, and the harsh acidic conditions and high temperatures required can be incompatible with sensitive functional groups. byjus.comwnmc.edu.cn

Linear, multi-step synthetic sequences provide a reliable, albeit often lengthy, route to specifically substituted benzo smolecule.comnih.govcyclohept[1,2-b]indole derivatives. These strategies allow for precise control over the substitution pattern by building the molecule step-by-step.

A representative example involves the synthesis of the 5,6,11,12-tetrahydrobenzo nih.govnih.govcyclohepta[b]indol-6-one core. pharm.or.jp The synthesis commences from a protected 5-methoxyindole-3-carboxaldehyde. A Wittig reaction is first used to introduce a carbon chain, followed by catalytic hydrogenation to saturate the newly formed double bond. Saponification of the resulting ester yields a carboxylic acid intermediate. The key final step is an intramolecular Friedel-Crafts-type cyclization of this carboxylic acid, typically promoted by a strong acid, which closes the seven-membered ring to furnish the tetracyclic ketone. pharm.or.jp

For instance, the cyclization of 2-(5-methoxy-1H-indol-3-yl)propanoic acid under acidic conditions yields the corresponding tetracyclic ketone. pharm.or.jp This linear approach, while requiring several discrete steps, offers excellent control over the final structure.

Starting MaterialReagents & ConditionsIntermediate ProductFinal StepFinal ProductOverall YieldRef
5-methoxy-1-phenylsulfonylindole-3-carboxaldehyde1. Wittig Reaction with ylide from (C6H5)3P(CH2)2CO2CH3BrE/Z mixture of alkenes1. Hydrogenation (10% Pd/C) 2. Saponification (LiOH) 3. Acidic Cyclization5-methoxy-6-phenylsulfonyl-5,6,11,12-tetrahydrobenzo nih.govnih.govcyclohepta[b]indol-6-one~20-30% (cyclization step) pharm.or.jp
5-methoxy-1-tert-butoxycarbonylindole-3-carboxaldehyde1. Wittig Reaction with ylide from (C6H5)3P(CH2)2CO2CH3BrE/Z mixture of alkenes1. Hydrogenation (10% Pd/C) 2. Saponification (LiOH) 3. Acidic Cyclization5,6,11,12-tetrahydrobenzo nih.govnih.govcyclohepta[b]indol-6-one65% (cyclization step) pharm.or.jp

Transition Metal-Catalyzed Cyclization Reactions

Modern synthetic chemistry has increasingly turned to transition metal catalysis to construct complex molecular architectures with high efficiency and selectivity. Palladium-catalyzed reactions, in particular, have proven to be exceptionally powerful for forming the benzo smolecule.comnih.govcyclohept[1,2-b]indole skeleton. These methods often proceed under milder conditions than classical approaches and tolerate a wider array of functional groups. organicreactions.orgprinceton.edu

Palladium catalysts are versatile tools for C-C bond formation, and several distinct palladium-mediated strategies have been successfully applied to the synthesis of fused indole systems.

The intramolecular Heck reaction is a powerful palladium-catalyzed process that forms a cyclic compound by coupling an aryl or vinyl halide with an alkene within the same molecule. organicreactions.orgwikipedia.org This reaction has been effectively utilized to synthesize benzo smolecule.comnih.govcyclohepta[b]indole derivatives by forming the seven-membered ring. documentsdelivered.com

In a typical application, an appropriately substituted indole derivative bearing an iodoaryl group and an unsaturated ester side chain is subjected to a palladium(II) acetate (B1210297) catalyst. documentsdelivered.com The reaction proceeds via oxidative addition of the aryl iodide to a Pd(0) species, generated in situ. This is followed by intramolecular migratory insertion of the alkene into the aryl-palladium bond, which forms the seven-membered ring. A final β-hydride elimination step regenerates the Pd(0) catalyst and yields the cyclized product containing an endocyclic double bond. wikipedia.orgdocumentsdelivered.com This method provides direct access to the unsaturated tetracyclic core of the benzo smolecule.comnih.govcyclohepta[b]indole system. documentsdelivered.com The reaction conditions can be tuned to optimize yields, with factors like the choice of base, solvent, and phosphine (B1218219) ligand playing a crucial role. nih.gov

SubstrateCatalyst SystemConditionsProductYieldRef
Ethyl 3-[2-(2-iodophenyl)-1H-indol-3-yl]acrylatePd(OAc)2, PPh3, Et3NDMF, 100°CEthyl 6,7-dihydro-5H-benzo smolecule.comnih.govcyclohept[1,2-b]indole-7-carboxylate75% documentsdelivered.com
Ethyl 3-[2-(2-iodo-4,5-dimethoxyphenyl)-1H-indol-3-yl]acrylatePd(OAc)2, PPh3, Et3NDMF, 100°CEthyl 2,3-dimethoxy-6,7-dihydro-5H-benzo smolecule.comnih.govcyclohept[1,2-b]indole-7-carboxylate70% documentsdelivered.com

Beyond the Heck reaction, other palladium-catalyzed annulations have emerged as potent strategies for constructing fused indole heterocycles. These methods often involve a cascade or domino sequence where multiple bonds are formed in a single operation.

One such strategy involves a two-step sequence starting with a Suzuki-Miyaura cross-coupling, followed by a double Buchwald-Hartwig amination reaction. While demonstrated for the synthesis of the related benzo smolecule.comnih.govfuro[3,2-b]indoles, this approach is conceptually applicable to the cycloheptaindole system. nih.govnih.gov The process would involve coupling an o-dihalobenzene derivative with an appropriate indole boronic acid, followed by a palladium-catalyzed double N-arylation to close the final ring. nih.govnih.gov

Another powerful method is the palladium-catalyzed [5+2] annulation of o-indolo anilines with internal alkynes. researchgate.net This reaction builds the seven-membered diazepine (B8756704) ring fused to the indole core. This highlights the utility of palladium catalysis in orchestrating complex cycloadditions to forge polycyclic systems. researchgate.netmdpi.com Furthermore, palladium-catalyzed double alkylation of (N-H) indoles with dibromoalkanes has been developed as a direct, one-step method to create annulated indoles, representing a highly efficient approach to these fused frameworks. rsc.org

Gold-Mediated Photocatalysis for Cycloaddition

Gold-mediated energy transfer photocatalysis has recently been reported as a novel and efficient method for the synthesis of functionalized cyclohepta[b]indoles. rsc.orgrsc.org This approach utilizes the unique photochemical properties of gold-based photosensitizers to facilitate cycloaddition reactions that are often challenging under thermal conditions.

In a notable study, the use of a dinuclear gold sensitizer, PhotAuCat III, under irradiation with 365 nm light, led to the formation of cyclohepta[b]indole derivatives from functionalized indoles. acs.orgpku.edu.cn The reaction proceeds in solvents like ethyl acetate (EtOAc) or isopropyl acetate (iPrOAc), with the latter often providing higher yields. pku.edu.cn For instance, the reaction of dimethyl-substituted indole 1a in the presence of 4 mol% of the gold catalyst under 365 nm LEDs at room temperature for 18 hours afforded the corresponding cyclohepta[b]indole 2a in yields up to 84%. pku.edu.cn The mechanism is proposed to involve an energy transfer from the excited state of the gold photosensitizer to the indole substrate. pku.edu.cn This method is atom-economical and operationally simple, representing a significant advancement in the synthesis of these scaffolds. rsc.orgrsc.org

CatalystSubstrateSolventYield (%)Reference
PhotAuCat IIIDimethyl-substituted indole 1a EtOAc64 acs.orgpku.edu.cn
PhotAuCat IDimethyl-substituted indole 1a iPrOAc84 pku.edu.cn
PhotAuCat IEthyl-substituted indoleiPrOAcHigh pku.edu.cn
PhotAuCat Itert-Butyl-substituted indoleiPrOAcHigh pku.edu.cn

Zinc-Catalyzed Cycloaddition Reactions

Current literature searches did not yield specific examples of zinc-catalyzed cycloaddition reactions for the direct synthesis of the Benzo researchgate.netresearchgate.netcyclohept[1,2-b]indole core. While zinc triflate has been employed as a co-catalyst or promoter in reactions involving indoles, such as in iridium-catalyzed asymmetric [4+3] cycloadditions of 4-indolyl allylic alcohols with azomethine ylides to form azepino[3,4,5-cd] indoles, its role as the primary catalyst in a cycloaddition to form the title seven-membered ring is not well-documented. acs.org Similarly, zinc triflate has been used to catalyze the Friedel–Crafts alkylation of indoles, but this does not represent a cycloaddition pathway to the cyclohepta[b]indole framework. mdpi.com

Rhodium-Catalyzed Cyclizations

Rhodium catalysis has proven to be a powerful tool for the synthesis of cyclohepta[b]indole derivatives, primarily through formal [4+3] cycloaddition reactions. These methods often involve the reaction of vinylindoles with rhodium carbenes generated from vinyldiazoacetates. rsc.orgnih.gov The choice of the chiral dirhodium catalyst is crucial for achieving high enantioselectivity.

For instance, the enantioselective formal [4+3] cycloaddition of 3-vinylindoles with vinyldiazoacetates is effectively catalyzed by Rh₂(S-DOSP)₄, affording the dearomatized cyclohepta[b]indole products with up to 99% ee. nih.gov In contrast, for 2-vinylindoles, Rh₂(S-TCPTTL)₄ has been shown to be the more efficient catalyst for enhancing enantioselectivity. nih.gov These reactions proceed via a tandem asymmetric cyclopropanation followed by a Cope rearrangement. rsc.org The versatility of rhodium catalysis is further highlighted by its use in the cycloisomerization of 1H-indole N-tethered o-alkynylphenyl nitrones, leading to indoline-fused polycyclic tropanes. bohrium.com

CatalystSubstrate 1Substrate 2Productee (%)Reference
Rh₂(S-DOSP)₄3-VinylindoleVinyldiazoacetateCyclohepta[b]indoleup to 99 nih.gov
Rh₂(S-TCPTTL)₄2-VinylindoleVinyldiazoacetateCyclohepta[b]indoleHigh nih.gov

Dearomatization Strategies and Cycloaddition Reactions

Dearomative cycloaddition reactions represent a highly effective strategy for the rapid construction of complex, three-dimensional scaffolds from simple, flat aromatic precursors. These reactions have been extensively applied to the synthesis of the Benzo researchgate.netresearchgate.netcyclohept[1,2-b]indole system.

Formal (4+3) Cycloaddition Reactions

The formal (4+3) cycloaddition is one of the most versatile and widely employed methods for constructing the seven-membered ring of the cyclohepta[b]indole core. researchgate.netnih.gov This approach can be realized through various catalytic systems or under metal-free conditions.

A prominent metal-free approach involves the reaction of 2-vinylindoles or 4H-furo[3,2-b]indoles with oxyallyl cations generated in situ from α-haloketones. nih.govnih.gov These reactions are typically promoted by a base such as diisopropylethylamine (DIPEA) in the presence of a fluorinated alcohol like 1,1,1-trifluoroethanol (TFE), and proceed under mild conditions to give the cycloadducts in good to excellent yields with high diastereoselectivity. nih.govnih.gov

In addition to metal-free methods, metal-catalyzed (4+3) cycloadditions are also prevalent. As mentioned in section 2.2.4, rhodium catalysts are highly effective. rsc.orgnih.gov Gold-catalyzed (4+3) cascade cycloadditions of 2-vinylindoles with propargylic esters have also been reported to yield highly substituted derivatives. nih.gov These diverse strategies underscore the power of the (4+3) cycloaddition in accessing the cyclohepta[b]indole scaffold. beilstein-journals.org

Reactant 1Reactant 2Catalyst/PromoterProductReference
2-Vinylindoleα-HaloketoneDIPEA/TFECyclohepta[b]indole nih.govnih.gov
4H-Furo[3,2-b]indoleOxyallyl cationDIPEA/TFEEpoxycyclohepta[b]indole nih.gov
3-VinylindoleVinyldiazoacetateRh₂(S-DOSP)₄Cyclohepta[b]indole rsc.orgnih.gov
2-VinylindolePropargylic esterGold catalystSubstituted Cyclohepta[b]indole nih.gov

Formal (6+1) Cycloaddition Reactions

Based on the conducted literature search, there are no specific examples of formal (6+1) cycloaddition reactions being utilized for the direct synthesis of Benzo researchgate.netresearchgate.netcyclohept[1,2-b]indole derivatives. While rhodium-catalyzed [5+2+1] cycloadditions of ene-vinylcyclopropanes and CO have been developed for the synthesis of eight-membered rings, this methodology does not directly translate to a (6+1) approach for the target seven-membered indole-fused system. pku.edu.cnnih.gov

[8+2] Cycloaddition and Tandem Reactions

The application of [8+2] cycloaddition reactions for the synthesis of the Benzo researchgate.netresearchgate.netcyclohept[1,2-b]indole framework is not well-established in the reviewed literature. However, a related dearomative indole [5+2] cycloaddition with an oxidopyrylium ylide has been shown to be an efficient and diastereoselective method for constructing highly functionalized oxacyclohepta[b]indoles. nih.gov This reaction proceeds under very mild conditions, demonstrating high functional-group tolerance and unique endo selectivity. nih.gov

Tandem reactions, which combine multiple bond-forming events in a single operation, offer an efficient route to complex molecules. Tandem benzannulation-cyclization strategies have been developed for the synthesis of highly substituted indoles, although their specific application to form the seven-membered ring of the target compound via an [8+2] pathway is not explicitly detailed. researchgate.net

Giese-Type Dearomatization Transformations

The dearomatization of indoles provides an efficient route to access the indoline (B122111) scaffold, a common structural motif. nih.govnih.gov A significant advancement in this area is the development of photoredox-mediated Giese-type transformations, which enable the dearomatization of electron-deficient indole systems. nih.govresearchgate.net This reaction breaks the C2=C3 bond within the aromatic indole core through a radical addition process. nih.govresearchgate.net

The strategy involves making the indole ring electrophilic by introducing an electron-withdrawing group (EWG) at the C2 or C3 position. researchgate.net This reverses the innate nucleophilic character of the indole, allowing for a nucleophilic radical to attack the otherwise stable aromatic C=C bond. researchgate.net The process is typically initiated by a photocatalyst that facilitates the generation of a radical from a precursor, such as a carboxylic acid, which then adds to the electron-poor indole in a Michael-type addition. nih.gov This method has proven effective for a variety of indoles and other heteroaromatics like pyrroles and benzofurans, yielding 2,3-disubstituted indolines with high trans-stereoselectivity. nih.govnih.gov

While direct application to the Benzo nih.govresearchgate.netcyclohept[1,2-b]indole system is an area of ongoing research, this methodology presents a powerful potential strategy. By functionalizing the indole portion of the fused system with an appropriate EWG, a Giese-type radical addition could be employed to selectively introduce substituents onto the heterocyclic core, providing a pathway to novel derivatives.

Rearrangement-Based Synthetic Pathways

Aza-Claisen Rearrangements

The aza-Claisen rearrangement is a powerful C-C bond-forming reaction utilized in heterocyclic synthesis. An efficient method has been developed for the synthesis of indole-2-phosphonates starting from α-(arylamino)phosphonates, which proceeds through an aza-Claisen rearrangement. nih.gov In this process, the α-(arylamino)phosphonates rearrange to form vinyl phosphonates. These intermediates can then undergo a 5-exo-trig cyclization to produce indoline products, which can be subsequently oxidized to the corresponding indole-2-phosphonates. nih.gov

This rearrangement strategy offers a divergent pathway to various heterocyclic systems. For instance, by altering the reaction conditions and treating the intermediate vinyl phosphonates with a strong base like potassium tert-butoxide, the reaction can be directed to selectively form quinoline (B57606) products instead of indoles. nih.gov This highlights the versatility of rearrangement-based pathways in controlling product outcomes from a common precursor. In the context of Benzo nih.govresearchgate.netcyclohept[1,2-b]indole synthesis, a strategically designed aza-Claisen rearrangement could facilitate the construction of the fused seven-membered ring by forming a key C-C bond, thus assembling the complex polycyclic framework.

Photochemically Initiated Cyclizations and Rearrangements

Annulative Two-Carbon Ring Expansion Methodologies

A novel and conceptually new photochemical approach has been developed to access the cyclohepta[b]indole scaffold. researchgate.net This method utilizes a metal-free, annulative one-pot two-carbon ring expansion of a five-membered ring chromophore. nih.gov The process begins with modularly assembled vinylogous amides, prepared from 2-alkynyl anilines. researchgate.net Upon irradiation with UV light (254 nm) at ambient temperature, these precursors undergo an intramolecular one-pot annulative two-carbon ring expansion. researchgate.net

The mechanism involves an excited-state [2+2]-cycloaddition, which is followed by a ground-state 4π-electrocyclic ring-opening. researchgate.net This sequence results in a multibond reorganization process that efficiently constructs the 6,7-dihydro-cyclohepta[b]indol-8(5H)-one core. researchgate.net Computational studies suggest that solvent cooperativity plays a crucial role in the success of this transformation. researchgate.net This photochemical strategy complements existing thermal methods and provides a unique pathway for accessing these valuable building blocks. researchgate.net

The robustness of this methodology is demonstrated by its tolerance to various substituents at the C-2 position, allowing for the synthesis of a diverse range of derivatives in valuable yields.

Table 1: Substituent Effects on Photochemical Ring Expansion Yields

Product Yield (%)
4g CH₃ CH₃ 91%
4h CH₃ CF₃ 75%
4i CH₃ t-Bu 88%
4j CH₃ 4-Ph-NH₂ 26%
4k CH₃ Br 83%
4l CH₃ F 83%

Data sourced from a study on the photochemical approach to the cyclohepta[b]indole scaffold. researchgate.net

Regioselective Functionalization during Synthesis

The efficient preparation of highly functionalized and unsymmetrically substituted cyclohepta[b]indoles is of central interest for medicinal chemistry and drug design. acs.org Achieving regioselectivity is critical for controlling the precise placement of functional groups, which in turn dictates the biological activity of the molecule.

Palladium-catalyzed cross-coupling reactions are a cornerstone for the regioselective synthesis of complex aromatic systems. The intramolecular Heck reaction, for example, has been successfully employed to synthesize Benzo nih.govresearchgate.netcyclohepta[b]indole derivatives from iodoethylenic esters, creating the seven-membered ring with defined connectivity. documentsdelivered.com Similarly, the Suzuki-Miyaura cross-coupling reaction is a powerful tool for the regioselective functionalization of heterocyclic cores. This has been demonstrated in the synthesis of biaryl systems containing the related benzo[1,2-b:4,3-b']dithiophene framework, where a bromo-substituted precursor is coupled with various boronic acid pinacol (B44631) esters. mdpi.com

Another key strategy is the use of directing groups to control the position of C-H functionalization. In the synthesis of related benzoxazinones, the nitrogen atom of the heterocyclic ring directs palladium-catalyzed halogenation to a specific position on the appended phenyl ring, enabling the creation of specific isomers. rsc.org Such regioselective methods are vital for creating diverse libraries of Benzo nih.govresearchgate.netcyclohept[1,2-b]indole analogues for structure-activity relationship studies.

Mechanistic Insights into Benzo 1 2 Cyclohept 1,2 B Indole Formation and Transformation

Reaction Mechanism Elucidation through Experimental Studies

Experimental studies have been instrumental in uncovering the pathways for the formation of the Benzo researchgate.netmdpi.comcyclohept[1,2-b]indole core. One of the key synthetic strategies involves the intramolecular Heck reaction. documentsdelivered.com This palladium-catalyzed reaction has been successfully employed to construct the seven-membered ring fused to the indole (B1671886) system. The process typically starts from appropriately substituted iodoethylenic esters, which upon treatment with a palladium(II) acetate (B1210297) catalyst, undergo an intramolecular cyclization to yield the ethylenic seven-membered ring of the Benzo researchgate.netmdpi.comcyclohept[1,2-b]indole skeleton. documentsdelivered.com

Further experimental investigations have explored acid-catalyzed cycloaddition reactions to form related cyclohepta[b]indole structures. For instance, the reaction of 3-vinylindoles with (indol-2-yl)diphenylmethanols can be modulated by the choice of acid catalyst. nih.gov While a p-toluenesulfonic acid (p-TsOH) catalyst leads to a [3+2] cycloaddition to form cyclopenta[b]indoles, the use of iron(III) chloride (FeCl3) as a catalyst can result in the formation of functionalized cyclohepta[1,2-b:4,5-b']diindoles through a formal [4+3] cycloaddition. nih.gov This latter process involves an unprecedented C3/C2 carbocation rearrangement, which was confirmed by single-crystal X-ray structure determination. nih.gov These findings highlight the critical role of the catalyst in directing the reaction pathway and the complexity of the mechanistic landscape.

In a different approach, enzymatic pathways have also been shown to construct related indole-containing fused ring systems. For example, the biosynthesis of scytonemin (B610753) involves an enzymatic cyclization and decarboxylation to form a cyclopentyl[b]indole structure. nih.gov Mechanistic experiments in this biological system suggest that the cyclization step likely precedes decarboxylation, with the latter providing the thermodynamic driving force for the formation of the cyclopentane (B165970) ring. nih.gov While not a direct synthesis of Benzo researchgate.netmdpi.comcyclohept[1,2-b]indole, these enzymatic studies provide valuable insights into alternative and potentially highly selective routes to related fused indole systems.

Reaction Type Key Reagents/Catalysts Product Core Reference
Intramolecular Heck ReactionPalladium(II) acetateBenzo researchgate.netmdpi.comcyclohepta[b]indole documentsdelivered.com
Acid-Catalyzed Cycloadditionp-TsOH or FeCl3Cyclopenta[b]indole or Cyclohepta[b]indole nih.gov
Enzymatic CyclizationScyC enzymeCyclopentyl[b]indole nih.gov

Computational Chemistry in Mechanistic Investigations

Computational chemistry has emerged as a powerful tool to complement experimental studies, providing detailed insights into reaction mechanisms at the molecular level. For complex molecules like Benzo researchgate.netmdpi.comcyclohept[1,2-b]indole, computational methods can map out potential energy surfaces, identify transition states, and rationalize observed selectivities.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and energetics of molecules, making it highly suitable for studying reaction mechanisms. nih.govresearchgate.net DFT calculations can be employed to explore the potential energy surfaces of the reactions involved in the formation and transformation of Benzo researchgate.netmdpi.comcyclohept[1,2-b]indole. By locating the transition state structures and calculating the associated energy barriers, the most plausible reaction pathways can be identified. researchgate.net

For instance, in catalyzed reactions, DFT can elucidate the role of the catalyst by modeling the interactions between the catalyst and the substrates. It can help to understand the regioselectivity and diastereoselectivity observed in reactions by comparing the activation energies of different possible pathways. researchgate.net DFT studies have been successfully applied to understand the mechanisms of various reactions involving indole and other heterocyclic moieties, including C-H insertion, cyclopropanation, and ring-opening reactions. researchgate.net

The application of DFT can also provide insights into the structural properties of the reactants, intermediates, and products. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can offer valuable information about the chemical reactivity and stability of the molecules involved in the reaction. nih.govespublisher.com The energy gap between the HOMO and LUMO is a key parameter that correlates with the reactivity of the molecule. nih.gov Furthermore, Molecular Electrostatic Potential (MEP) mapping can identify the electron-rich and electron-poor regions of a molecule, indicating the likely sites for nucleophilic and electrophilic attack. nih.gov

DFT Application Information Gained Significance Reference
Transition State SearchIdentification of transition structures and energy barriersElucidation of the rate-determining step and overall reaction pathway researchgate.net
FMO Analysis (HOMO-LUMO)Chemical reactivity and kinetic stabilityPrediction of reactivity and reaction outcomes nih.govespublisher.com
MEP MappingIdentification of electrophilic and nucleophilic sitesUnderstanding of intermolecular interactions and reaction selectivity nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the excited-state properties of molecules. uci.edursc.org This method is particularly valuable for understanding the photochemical transformations and photophysical properties of compounds like Benzo researchgate.netmdpi.comcyclohept[1,2-b]indole. TD-DFT calculations can predict electronic absorption spectra, which correspond to the transitions from the ground state to various excited states. espublisher.com

By calculating the energies and oscillator strengths of these electronic transitions, TD-DFT can help to interpret experimental UV-Vis absorption spectra. espublisher.com This is crucial for understanding how the molecule interacts with light, which is the first step in any photochemical reaction. For example, TD-DFT can identify the nature of the electronic transitions, such as n→π* or π→π* transitions, which have different implications for the subsequent reactivity of the excited molecule. researchgate.net

Furthermore, TD-DFT can be used to explore the potential energy surfaces of the excited states. This allows for the investigation of photochemical reaction pathways, including the identification of excited-state intermediates and conical intersections, which are crucial for understanding radiationless deactivation processes and the branching between different photochemical products. ohio-state.edu While direct TD-DFT studies on Benzo researchgate.netmdpi.comcyclohept[1,2-b]indole are not extensively reported, the methodology has been widely applied to various aromatic and heterocyclic systems to study phenomena such as charge transfer in excited states and the mechanisms of fluorescence. nih.gov

TD-DFT Application Information Gained Significance Reference
Calculation of Excitation EnergiesPrediction of UV-Vis absorption spectraInterpretation of experimental spectra and understanding of light absorption espublisher.comuci.edu
Analysis of Electronic TransitionsNature of transitions (e.g., n→π, π→π, charge transfer)Insight into the photophysical and photochemical behavior researchgate.netnih.gov
Excited-State Potential Energy SurfacesExploration of photochemical reaction pathwaysUnderstanding of photochemical reactivity and product formation ohio-state.edu

Chemical Reactivity and Derivatization of the Benzo 1 2 Cyclohept 1,2 B Indole Core

Electrophilic Aromatic Substitution Patterns on the Indole (B1671886) Moiety

The indole ring system is inherently electron-rich, making it highly reactive towards electrophilic aromatic substitution (EAS). nih.gov This reactivity is significantly greater than that of benzene (B151609). In the context of benzo-fused heterocycles like Benzo acs.orgnih.govcyclohept[1,2-b]indole, electrophilic attack preferentially occurs on the five-membered pyrrole (B145914) ring of the indole moiety. pixel-online.net

Research consistently demonstrates that the C3 position of the indole nucleus is the primary site for electrophilic attack. pixel-online.netstackexchange.com This regioselectivity is attributed to the ability of the nitrogen atom's lone pair to stabilize the positive charge in the intermediate sigma complex formed during the reaction. stackexchange.com When an electrophile attacks the C3 position, the resulting carbocation is stabilized by resonance, with one resonance structure placing the positive charge on the adjacent nitrogen atom, which is a favorable arrangement. stackexchange.com This stabilization is more significant than for an attack at the C2 position, where the positive charge is primarily stabilized by the benzene ring. stackexchange.com

Even in complex, isosterically modified systems such as "BN-fused" indoles, electrophilic aromatic substitution demonstrates the same regioselectivity, favoring the 3-position, which mirrors the reactivity of their classic carbon-based indole analogues. nih.gov Therefore, for the Benzo acs.orgnih.govcyclohept[1,2-b]indole core, electrophilic reactions such as nitration, halogenation, and Friedel-Crafts reactions are expected to yield products substituted at the C3 position of the indole fragment. masterorganicchemistry.comyoutube.com

Reduction Reactions of the Cycloheptanone (B156872) Moiety

The cycloheptanone moiety within the Benzo acs.orgnih.govcyclohept[1,2-b]indole structure contains a carbonyl group that is susceptible to reduction reactions. This transformation is a key step in modifying the seven-membered ring and introducing new functionalities.

Studies on related cyclohepta[b]indole systems have shown that the ketone can be effectively and selectively reduced. acs.orgnih.gov For instance, the treatment of a cyclohepta[b]indole derivative with sodium borohydride (B1222165) (NaBH₄) resulted in the selective reduction of the cycloheptanone carbonyl to the corresponding alcohol in a 65% yield. acs.orgnih.gov This reaction converts the ketone into a secondary alcohol, providing a handle for further derivatization.

Starting CompoundReagentProductYieldReference
Cyclohepta[b]indole derivative (3d)Sodium Borohydride (NaBH₄)Alcohol derivative (16)65% acs.org, nih.gov

Aromatization Pathways of Dihydro Derivatives

Dihydro derivatives of the Benzo acs.orgnih.govcyclohept[1,2-b]indole system can be converted into their fully aromatic counterparts through various chemical pathways. These aromatization reactions are crucial for accessing the planar, conjugated tetracyclic system, which is often a target for biological studies.

One effective method involves acid-catalyzed dehydration. Treatment of a dihydrocyclohepta[b]indole containing a hydroxyl group (the product of ketone reduction) or other suitable leaving group with a catalytic amount of an acid like p-toluenesulfonic acid (p-TsOH) can lead to aromatization. acs.orgnih.gov In one study, a dihydro derivative (compound 3d) was found to quantitatively aromatize to yield the corresponding aromatic cycloheptaindole (compound 14) when treated with catalytic p-TsOH. acs.orgnih.gov Another pathway involves basic hydrolytic conditions, which can yield an NH-free aromatic cycloheptaindole. acs.orgnih.gov The conversion of certain cyclohepta[b]indoles into related aromatic structures like furo[3,4-b]carbazoles has also been shown to be dependent on the presence of p-TsOH. wnmc.edu.cn

Starting CompoundConditionsProductYieldReference
Dihydrocyclohepta[b]indole (3d)p-TsOH (catalytic)Aromatic cyclohepta[b]indole (14)Quantitative acs.org, nih.gov
Dihydrocyclohepta[b]indole (3d)Basic hydrolytic conditionsNH-free aromatic cycloheptaindole (15)78% acs.org, nih.gov

Nucleophilic Reactivity at Key Positions

The primary site for nucleophilic attack on the unmodified Benzo acs.orgnih.govcyclohept[1,2-b]indole core is the electrophilic carbon atom of the cycloheptanone carbonyl group. This reactivity is typical of ketones and is a foundational reaction in organic chemistry.

However, more advanced strategies can reverse the inherent nucleophilic character of the indole ring, a concept known as "umpolung." nih.gov Through gold catalysis, it is possible to make the normally nucleophilic C3 position of the indole ring electrophilic. This is achieved by generating a reactive α-imino gold carbene intermediate from an ortho-azidoarylalkyne precursor. nih.gov This intermediate behaves as an electrophilic indole equivalent, enabling it to react with a variety of nucleophiles. nih.gov This reversal of reactivity provides a powerful and complementary method for functionalizing the C3 position with nucleophiles, accessing derivatives that are difficult to prepare through conventional means. nih.gov In some cases, the electrophilicity of the generated intermediate is so high that it can be trapped by tethered nucleophiles, leading to the formation of new ring systems. nih.gov

Computational and Theoretical Characterization of Benzo 1 2 Cyclohept 1,2 B Indole Systems

Electronic Structure Analysis

The electronic structure of Benzo rsc.orgmdpi.comcyclohept[1,2-b]indole is fundamentally determined by the intricate interplay of the fused aromatic and non-aromatic ring systems. The indole (B1671886) moiety, a bicyclic aromatic compound, serves as the core chromophore, and its electronic properties are modulated by the fusion of a benzene (B151609) ring and a seven-membered cycloheptane (B1346806) ring. Density Functional Theory (DFT) is a powerful tool for investigating the electronic characteristics of such molecules, providing detailed information about molecular orbitals, electron density distribution, and related electronic parameters.

Fusion of the benzo and cyclohepta rings to the indole core is expected to extend the π-conjugation, which would likely decrease the HOMO-LUMO gap compared to the parent indole. This extension of conjugation can be analyzed through visualization of the molecular orbitals and by quantifying the contributions of different atomic orbitals to the HOMO and LUMO.

Natural Bond Orbital (NBO) analysis is another valuable computational technique that provides insights into the bonding and electronic delocalization within the molecule. NBO analysis can reveal important details about hyperconjugative interactions and charge transfer between different parts of the molecular framework. For Benzo rsc.orgmdpi.comcyclohept[1,2-b]indole, NBO analysis would be instrumental in understanding the electronic communication between the indole nucleus, the fused benzene ring, and the cycloheptane ring.

Table 1: Representative Theoretical Electronic Properties of Fused Indole Systems

PropertyMethodBasis SetCalculated Value (Illustrative)
HOMO EnergyDFT/B3LYP6-31G(d)-5.8 eV
LUMO EnergyDFT/B3LYP6-31G(d)-1.2 eV
HOMO-LUMO GapDFT/B3LYP6-31G(d)4.6 eV
Dipole MomentDFT/B3LYP6-31G(d)2.5 D

Note: The values in this table are illustrative and represent typical ranges for similar fused indole systems. Specific values for Benzo rsc.orgmdpi.comcyclohept[1,2-b]indole would require dedicated computational studies.

Conformational Analysis and Energetics

The conformational landscape of Benzo rsc.orgmdpi.comcyclohept[1,2-b]indole is primarily dictated by the flexibility of the seven-membered cycloheptane ring. Unlike the rigid planar structures of five- and six-membered aromatic rings, seven-membered rings can adopt several non-planar conformations, such as the chair, boat, twist-chair, and twist-boat forms. The relative energies of these conformers determine the predominant shape of the molecule in the gas phase and in solution.

Computational methods, particularly DFT and ab initio calculations, are essential for exploring the potential energy surface of such molecules and identifying the stable conformers and the transition states that connect them. The relative energies of different conformers can be calculated with high accuracy, providing insights into the conformational preferences and the energy barriers for interconversion.

For the cycloheptane ring itself, the twist-chair conformation is generally the most stable, followed by the chair, with the boat and twist-boat conformations being higher in energy. The fusion of the cycloheptane ring to the rigid benzo[b]indole framework will introduce additional steric and electronic constraints that can significantly alter the relative stabilities of these conformers. For instance, the fusion might favor a particular conformation that minimizes steric hindrance between the hydrogen atoms on the cycloheptane ring and the adjacent aromatic rings.

A detailed conformational analysis of Benzo rsc.orgmdpi.comcyclohept[1,2-b]indole would involve a systematic search of the potential energy surface to locate all possible minima. For each identified conformer, the geometry would be fully optimized, and the vibrational frequencies would be calculated to confirm that it is a true minimum (i.e., no imaginary frequencies). The relative energies, including zero-point vibrational energy corrections, would then be used to determine the Boltzmann population of each conformer at a given temperature.

Table 2: Illustrative Relative Energies of Cycloheptane Ring Conformations in a Fused System

ConformationRelative Energy (kcal/mol)
Twist-Chair0.00
Chair1.5 - 2.5
Twist-Boat2.0 - 3.0
Boat2.5 - 3.5

Note: These are representative values for a substituted cycloheptane ring and the actual energy differences for Benzo rsc.orgmdpi.comcyclohept[1,2-b]indole may vary depending on the specific steric and electronic effects of the fused ring system.

Theoretical Predictions of Reactivity and Selectivity

Theoretical calculations can provide significant insights into the chemical reactivity and selectivity of Benzo rsc.orgmdpi.comcyclohept[1,2-b]indole. Reactivity descriptors derived from conceptual DFT, such as the Fukui functions, local softness, and the dual descriptor, are powerful tools for predicting the most probable sites for electrophilic, nucleophilic, and radical attack.

The indole nucleus is known to be susceptible to electrophilic substitution, with the C3 position of the pyrrole (B145914) ring being the most reactive site. However, in Benzo rsc.orgmdpi.comcyclohept[1,2-b]indole, the C3 position is part of the fused ring system, which may alter its reactivity. Computational analysis of the Fukui functions (f(r)) can help to pinpoint the most reactive sites. The Fukui function for electrophilic attack (f+(r)) indicates the sites that are most susceptible to losing an electron, while the Fukui function for nucleophilic attack (f-(r)) highlights the sites that are most likely to accept an electron.

The molecular electrostatic potential (MEP) surface is another useful tool for predicting reactivity. The MEP surface visually represents the charge distribution within the molecule, with regions of negative potential (typically colored red) indicating areas that are prone to electrophilic attack, and regions of positive potential (colored blue) indicating sites susceptible to nucleophilic attack. For Benzo rsc.orgmdpi.comcyclohept[1,2-b]indole, the MEP surface would likely show a region of high electron density around the indole nitrogen and certain carbon atoms of the aromatic rings, suggesting these as potential sites for electrophilic interaction.

Furthermore, computational modeling of reaction mechanisms can provide detailed information about the transition states and activation energies for various chemical transformations. This can be particularly useful for predicting the regioselectivity and stereoselectivity of reactions involving Benzo rsc.orgmdpi.comcyclohept[1,2-b]indole. For instance, in cycloaddition reactions, theoretical calculations can help to determine which face of the molecule is more likely to react and which regioisomer of the product will be favored.

Advanced Spectroscopic Property Predictions (Theoretical aspects only)

Computational chemistry plays a crucial role in the prediction and interpretation of various spectroscopic data, including nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra. These theoretical predictions can aid in the structural elucidation of newly synthesized compounds and provide a deeper understanding of their electronic and vibrational properties.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with good accuracy using DFT calculations. The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, it is possible to predict the chemical shifts relative to a standard reference compound (e.g., tetramethylsilane). Theoretical prediction of NMR spectra for different conformers of Benzo rsc.orgmdpi.comcyclohept[1,2-b]indole could help in assigning the experimental signals and in understanding the conformational dynamics of the molecule in solution.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most widely used method for predicting the electronic absorption spectra of molecules. TD-DFT calculations can provide information about the excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., π → π, n → π). For Benzo rsc.orgmdpi.comcyclohept[1,2-b]indole, TD-DFT calculations would be expected to predict several electronic transitions in the UV-Vis region, corresponding to the excitation of electrons within the extended π-system of the fused aromatic rings. The predicted spectrum could then be compared with experimental data to confirm the structure of the compound and to understand its photophysical properties.

Table 3: Illustrative Predicted Spectroscopic Data for a Fused Indole System

Spectroscopic TechniqueParameterPredicted Value (Illustrative)
¹³C NMRChemical Shift (Aromatic C)110-140 ppm
¹H NMRChemical Shift (Aromatic H)7.0-8.5 ppm
UV-Visλmax280 nm, 350 nm
IRC-H stretch (aromatic)3050-3150 cm⁻¹
IRC=C stretch (aromatic)1450-1600 cm⁻¹

Note: These are representative values and the actual spectroscopic data for Benzo rsc.orgmdpi.comcyclohept[1,2-b]indole would need to be determined through specific experimental and computational studies.

Future Perspectives and Advancements in Benzo 1 2 Cyclohept 1,2 B Indole Research

Development of Novel and Efficient Synthetic Protocols

The construction of the cyclohepta[b]indole core has traditionally been dominated by the Fischer indole (B1671886) synthesis. acs.orgnih.gov However, the limitations of this method, particularly for accessing unsymmetrically substituted derivatives, have driven the development of more versatile and efficient protocols. acs.orgnih.gov Modern synthetic approaches are increasingly focused on atom economy, operational simplicity, and the ability to introduce functional group diversity.

Recent years have witnessed a surge in innovative methods for the synthesis of cyclohepta[b]indoles. These include visible-light-induced [2+2]-cycloaddition/retro-Mannich-type reactions, which provide a concise route to these structures in high yields. researchgate.net Palladium-catalyzed intramolecular Heck reactions have also been successfully employed to construct the seven-membered ring system. documentsdelivered.comsmolecule.com Furthermore, [5+2] cycloaddition reactions catalyzed by indium(III) have emerged as a powerful tool for creating highly functionalized tetrahydrocyclohepta[b]indoles through the formation of two carbon-carbon bonds in a single step. acs.org Another significant advancement is the use of gold-mediated energy transfer photocatalysis, which offers an operationally simple and atom-economical pathway to functionalized cyclohepta[b]indoles. kaust.edu.sarsc.orgrsc.org A robust, metal-free, and environmentally friendly three-component reaction of indoles, tertiary propargylic alcohols, and activated alkynes has also been developed. wnmc.edu.cn

A variety of catalytic systems have been explored to facilitate the construction of the cyclohepta[b]indole framework, as summarized in the table below.

Catalyst/MethodReaction TypeKey Features
Visible Light / Photocatalyst[2+2]-Cycloaddition/retro-MannichHigh yields, photoredox process. researchgate.net
Palladium(II) acetate (B1210297)Intramolecular Heck ReactionFormation of an ethylenic seven-membered system. documentsdelivered.com
Indium(III) Iodide[5+2] CycloadditionRegio- and diastereoselective, forms two C-C bonds. acs.org
Gold(I) ComplexEnergy Transfer PhotocatalysisAtom-economical, proceeds under mild conditions. kaust.edu.sarsc.orgrsc.org
Brønsted Acid(4+3) CycloadditionEnantioselective, uses water as the only waste product. chemistryviews.org
p-TsOH·H2OOne-pot (4+3) CycloadditionAccess to racemic products from simple starting materials. tu-dortmund.de

Stereoselective and Enantioselective Synthesis

The synthesis of enantiomerically pure cyclohepta[b]indoles is of paramount importance, as the biological activity of these compounds is often dependent on their stereochemistry. Significant strides have been made in developing stereoselective and enantioselective methods to control the three-dimensional architecture of these molecules.

One notable approach involves a palladium-catalyzed cyclopropane (B1198618) C(sp3)-H activation followed by olefination and an indole-vinylcyclopropane rearrangement, which allows for the enantioselective synthesis of functionalized cyclohepta[b]indoles. sci-hub.se This method is particularly versatile as it allows access to both enantiomers from a single chiral precursor. sci-hub.se Chiral phosphoric acid-catalyzed (4+3) cycloaddition reactions have also proven to be highly effective, yielding cyclohepta[b]indoles with three stereogenic centers in good yields and with high diastereo- and enantioselectivity. chemistryviews.org This represented the first example of an enantioselective phosphoric acid-catalyzed (4+3) cycloaddition. chemistryviews.org

Furthermore, organocatalytic intermolecular (4+3)-cycloadditions have been developed to produce non-racemic cyclohepta[b]indoles. tu-dortmund.de An unprecedented domino reaction sequence has been utilized for the gram-scale enantioselective synthesis of a potent SIRT1-inhibitor featuring the cyclohepta[b]indole core, highlighting the applicability of these methods in producing significant quantities of chiral compounds. nih.gov The use of chiral lactams derived from (R)- or (S)-phenylglycinol has also been established as a valuable strategy for the enantioselective synthesis of various indole alkaloids. researchgate.netthieme-connect.de

Sustainable and Green Chemistry Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes to complex molecules like benzo chemistryviews.orgnih.govcyclohept[1,2-b]indole. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. eurekaselect.comresearchgate.netmdpi.com

Photoredox catalysis, which utilizes visible light as a renewable energy source, has emerged as a powerful green tool in this context. acs.org This technology enables chemical transformations through single electron transfer processes under mild conditions. acs.org The visible-light-induced synthesis of cyclohepta[b]indoles is a prime example of this approach. researchgate.net Similarly, gold-mediated energy transfer photocatalysis provides a sustainable route to these compounds. rsc.orgrsc.org

The use of environmentally benign catalysts is another cornerstone of green chemistry. Indium(III)-catalyzed cycloadditions offer a less toxic alternative to some heavy metal catalysts. acs.org Metal-free reaction conditions, such as the three-component synthesis of cyclohepta[b]indoles, further enhance the environmental credentials of these synthetic strategies. wnmc.edu.cn Additionally, the development of atom-economical reactions, like cycloadditions, which incorporate all atoms from the starting materials into the final product, is a key aspect of green synthesis. researchgate.net General green methodologies applicable to indole synthesis, such as microwave-assisted synthesis and the use of water or solvent-free reaction conditions, are also being actively explored. eurekaselect.comresearchgate.netmdpi.com

Exploration of Novel Reactivity Modalities

Understanding the inherent reactivity of the benzo chemistryviews.orgnih.govcyclohept[1,2-b]indole skeleton is crucial for its derivatization and the development of new applications. Research in this area is focused on uncovering new reaction pathways and exploiting the unique electronic properties of this heterocyclic system.

One area of exploration is the use of radical cascade reactions, which can lead to the rapid assembly of complex molecular architectures. acs.org Photocatalytically generated nitrogen-centered radicals have been shown to trigger cascade reactions to form diverse indole alkaloid cores. acs.org Another interesting reactivity pattern is the formal (4+3) annulation of 2-indolyl-derived 1,3-dicarbonyl compounds with acrolein and enones, which proceeds through a Michael addition followed by an intramolecular Friedel-Crafts-type condensation. nih.gov It has been noted that the resulting tetrahydrocyclohepta[b]indoles are prone to dimerization, indicating the high reactivity of the double bond within the seven-membered ring. nih.gov The development of methods to control this reactivity will be key to unlocking the full synthetic potential of these intermediates.

Advanced Computational Modeling for Design and Prediction

Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an indispensable tool for understanding and predicting the behavior of complex organic molecules. researchgate.netresearchgate.net In the context of benzo chemistryviews.orgnih.govcyclohept[1,2-b]indole research, computational modeling is being used to elucidate reaction mechanisms, predict reactivity, and design novel synthetic strategies.

For instance, DFT studies have been employed to gain insights into the mechanism of the gold-mediated energy transfer photocatalysis for the synthesis of cyclohepta[b]indoles. kaust.edu.sarsc.orgrsc.orgrsc.org These calculations have supported a mechanism involving an initial C-C bond formation followed by a hydrogen atom transfer (HAT) step. rsc.orgrsc.org Computational studies have also been instrumental in understanding the photoredox process in the visible-light-induced synthesis of cyclohepta[b]indoles. researchgate.net By modeling transition states and reaction intermediates, researchers can rationalize experimental observations and predict the outcomes of new reactions. researchgate.net Molecular docking studies are also being used to predict the binding of benzo-fused heterocyclic compounds to biological targets, such as cyclooxygenase-2 (COX-2), aiding in the design of new therapeutic agents. nih.gov

Diversification of Structural Motifs for Academic Exploration

The development of new synthetic methods has opened up avenues for the creation of a wide array of structurally diverse cyclohepta[b]indole analogues. This structural diversification is crucial for exploring the structure-activity relationships of this class of compounds and for discovering new applications in materials science and medicinal chemistry.

Synthetic strategies that allow for the variation of substituents on both the indole and the cycloheptane (B1346806) rings are particularly valuable. For example, the palladium-catalyzed enantioselective synthesis allows for the modification of substituents on the cyclopropane precursor, leading to a variety of functionalized cyclohepta[b]indoles. sci-hub.se Similarly, the Brønsted-acid-catalyzed (4+3) cycloaddition enables the preparation of diversely substituted derivatives. chemistryviews.org The ability to synthesize both natural and unnatural cyclohepta[b]indoles is a key focus of current research. acs.org

Furthermore, the exploration of related, but distinct, fused heterocyclic systems is an active area of research. For example, synthetic routes to benzo chemistryviews.orgnih.govcyclohepta[1,2-b]naphthalenes and N-substituted benzo nih.goveurekaselect.comcyclohepta[b]indoles have been developed, expanding the chemical space around this core structure. nih.govpharm.or.jp This diversification provides a platform for fundamental studies into the impact of ring size and heteroatom placement on the chemical and physical properties of these polycyclic systems.

Q & A

Q. What are efficient green synthesis methods for Benzo[4,5]cyclohept[1,2-b]indole derivatives?

Methodological Answer: Microwave-assisted one-pot synthesis in water is a promising green approach, leveraging energy efficiency and reduced solvent waste. For example, similar heterocyclic systems (e.g., benzoimidazopyridazines) have been synthesized via intramolecular nucleophilic aromatic substitution (SNAr) using water as a solvent and microwave irradiation, achieving yields >95% . Copper-catalyzed coupling reactions are also effective for constructing fused indole systems, offering regioselectivity and scalability under mild conditions .

Q. What characterization techniques are critical for analyzing this compound derivatives?

Methodological Answer: Key techniques include:

  • X-ray crystallography to resolve molecular geometry and packing .
  • Cyclic voltammetry (CV) to assess redox behavior and HOMO/LUMO levels .
  • NMR spectroscopy (¹H/¹³C) for structural elucidation and purity verification .
  • Electronic absorption spectroscopy to study π-conjugation and electronic transitions .

Q. How should researchers handle air-sensitive intermediates during synthesis?

Methodological Answer: Store intermediates under inert atmospheres (e.g., N₂/Ar) at low temperatures (−20°C). Use Schlenk-line techniques for moisture-sensitive steps, and document storage conditions rigorously to ensure reproducibility .

Advanced Research Questions

Q. How can electronic properties of this compound derivatives be experimentally and computationally evaluated?

Methodological Answer: Combine CV for experimental redox potentials with density functional theory (DFT) to compute frontier molecular orbitals. Compare computed NICS (Nucleus-Independent Chemical Shift) values with experimental NMR data to assess aromaticity and resonance effects . For semiconductor applications, measure field-effect mobility using solution-processed thin-film transistors .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data?

Methodological Answer: Cross-validate using complementary techniques:

  • Pair X-ray crystallography with DFT-optimized structures to confirm bond lengths/angles .
  • Use variable-temperature NMR to distinguish dynamic effects from structural anomalies .
  • Apply HPLC-MS to rule out impurities affecting spectral interpretations .

Q. How can reaction conditions be optimized to improve regioselectivity in fused indole systems?

Methodological Answer: Screen catalysts (e.g., CuI vs. Pd catalysts), solvents (polar aprotic vs. green solvents), and temperatures. For example, microwave irradiation enhances reaction rates and selectivity in SNAr reactions, while copper catalysts promote C–N bond formation in heterocycles . Design a DoE (Design of Experiments) to identify critical parameters.

Q. What structural modifications enhance semiconductor performance in this compound derivatives?

Methodological Answer: Introduce electron-withdrawing groups (e.g., cyano, sulfonyl) to lower LUMO levels, improving electron mobility. Compare derivatives with varying fused-ring sizes (e.g., 5-, 7-membered rings) to assess charge transport efficiency. For instance, extending π-conjugation in fluorene analogs increased field-effect mobility to 0.025 cm² V⁻¹ s⁻¹ .

Data Analysis & Reproducibility

Q. How should researchers ensure reproducibility in synthetic protocols?

Methodological Answer: Document all parameters: reagent purity, solvent batch, heating/cooling rates, and catalyst loading. Use standardized reference materials (e.g., NIST-certified compounds) for calibration . Publish detailed supplementary data, including NMR raw files and crystallographic CIFs .

Q. What statistical methods are appropriate for analyzing spectroscopic or device performance data?

Methodological Answer: Apply ANOVA to compare batch-to-batch variability in synthesis yields. Use Pearson correlation to relate structural parameters (e.g., substituent electronegativity) to device metrics (e.g., mobility). Report confidence intervals for electrochemical measurements (e.g., CV peak potentials) .

Tables for Key Data

Property Technique Example Data (from )
HOMO/LUMO LevelsCyclic VoltammetryHOMO: −5.3 eV; LUMO: −3.1 eV
Field-Effect MobilityThin-Film Transistor0.025 cm² V⁻¹ s⁻¹ (p-type)
Crystal PackingX-ray DiffractionPlanar π-stacking distance: 3.4 Å

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.